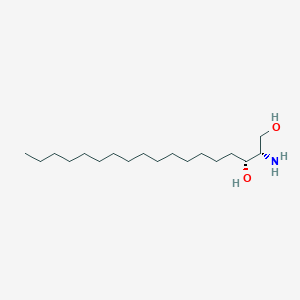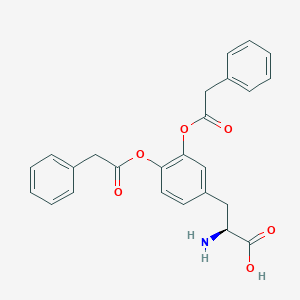
3,4-Diphenylacetyl-L-dopa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diphenylacetyl-L-dopa (DADL) is a synthetic compound that has been extensively studied for its potential use in scientific research. DADL is a derivative of L-dopa, a medication commonly used for the treatment of Parkinson's disease. However, unlike L-dopa, DADL has no clinical applications and is used solely for research purposes.
Wirkmechanismus
3,4-Diphenylacetyl-L-dopa is a selective agonist of the delta-opioid receptor, which is one of the three types of opioid receptors in the brain. Activation of the delta-opioid receptor by 3,4-Diphenylacetyl-L-dopa leads to the release of endogenous opioids, which are natural painkillers produced by the body. The release of endogenous opioids results in analgesia and other physiological effects.
Biochemische Und Physiologische Effekte
3,4-Diphenylacetyl-L-dopa has been shown to have analgesic properties in both animal and human studies. It has also been shown to have anti-inflammatory effects and can reduce fever. 3,4-Diphenylacetyl-L-dopa can affect the cardiovascular system, causing changes in blood pressure and heart rate. Additionally, 3,4-Diphenylacetyl-L-dopa can affect the gastrointestinal system, causing nausea and vomiting.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4-Diphenylacetyl-L-dopa in lab experiments is its selectivity for the delta-opioid receptor, which allows for more precise study of the receptor's function. Additionally, 3,4-Diphenylacetyl-L-dopa has a long half-life, which allows for prolonged effects and easier measurement of its effects. However, one limitation of using 3,4-Diphenylacetyl-L-dopa is its potential to cause side effects, such as nausea and vomiting, which can affect the results of experiments.
Zukünftige Richtungen
For research on 3,4-Diphenylacetyl-L-dopa include investigating its potential use in the treatment of pain and addiction. Additionally, more studies are needed to fully understand the mechanisms of action of 3,4-Diphenylacetyl-L-dopa and its effects on various physiological systems. Finally, the development of more selective and potent delta-opioid receptor agonists could lead to new treatments for pain and addiction.
Synthesemethoden
3,4-Diphenylacetyl-L-dopa is synthesized from L-tyrosine, a non-essential amino acid. The synthesis process involves several steps, including protection of the amino and carboxyl groups, selective reduction of the nitro group, and acetylation of the resulting amine. The final product is purified using column chromatography. The synthesis method is well-established and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
3,4-Diphenylacetyl-L-dopa has been used in various scientific research studies, including pharmacology, neurochemistry, and behavioral studies. It has been shown to have analgesic properties and can be used to study the mechanisms of pain perception. 3,4-Diphenylacetyl-L-dopa has also been used to investigate the role of endogenous opioids in the brain and their interactions with other neurotransmitters. Additionally, 3,4-Diphenylacetyl-L-dopa has been used to study the effects of opioids on behavior and addiction.
Eigenschaften
CAS-Nummer |
120382-00-5 |
|---|---|
Produktname |
3,4-Diphenylacetyl-L-dopa |
Molekularformel |
C25H23NO6 |
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[3,4-bis[(2-phenylacetyl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C25H23NO6/c26-20(25(29)30)13-19-11-12-21(31-23(27)15-17-7-3-1-4-8-17)22(14-19)32-24(28)16-18-9-5-2-6-10-18/h1-12,14,20H,13,15-16,26H2,(H,29,30)/t20-/m0/s1 |
InChI-Schlüssel |
VTESKZKKFZZIOB-FQEVSTJZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)C[C@@H](C(=O)O)N)OC(=O)CC3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)CC(C(=O)O)N)OC(=O)CC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)CC(C(=O)O)N)OC(=O)CC3=CC=CC=C3 |
Synonyme |
3,4-diphenylacetyl-L-DOPA L-3,4-(dioxyphenylacetyl)phenylalanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




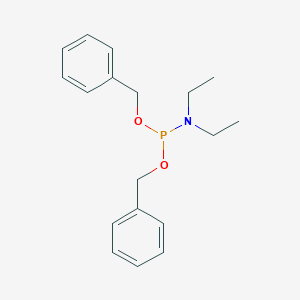
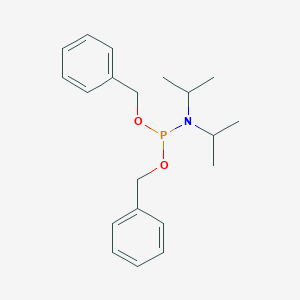
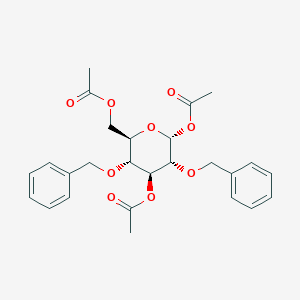
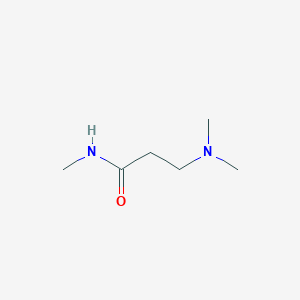
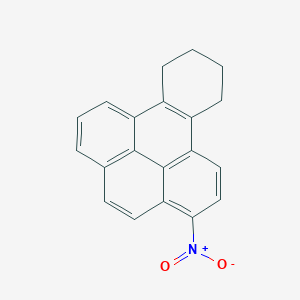
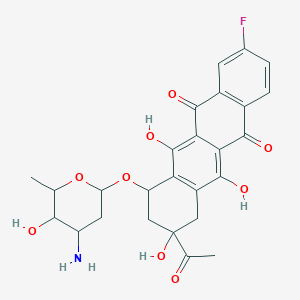

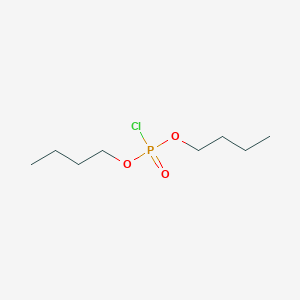
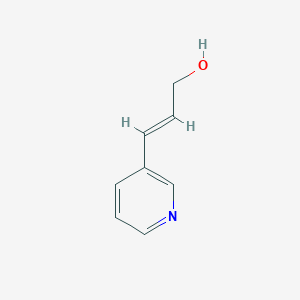
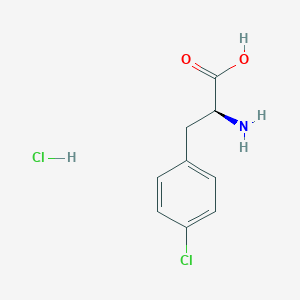
![2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B43665.png)
![Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate](/img/structure/B43668.png)
